molecular formula C14H19NO B5930685 N-ethyl-2-[(1E)-pent-1-en-1-yl]benzamide

N-ethyl-2-[(1E)-pent-1-en-1-yl]benzamide

Cat. No.: B5930685
M. Wt: 217.31 g/mol
InChI Key: VZPPEUXYDWBYDI-RMKNXTFCSA-N
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Description

N-Ethyl-2-[(1E)-pent-1-en-1-yl]benzamide is a benzamide derivative characterized by an ethylamide group at the nitrogen position and a pentenyl substituent at the ortho position of the benzene ring. The (1E)-pent-1-en-1-yl group introduces a conjugated double bond, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-ethyl-2-[(E)-pent-1-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-5-6-9-12-10-7-8-11-13(12)14(16)15-4-2/h6-11H,3-5H2,1-2H3,(H,15,16)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPPEUXYDWBYDI-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=CC=C1C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC=CC=C1C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological activities and physicochemical properties depending on substituent type, position, and electronic characteristics. Below is a comparative analysis of N-ethyl-2-[(1E)-pent-1-en-1-yl]benzamide with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituent (Position) Key Functional Groups Biological Activity/Application Key Findings
This compound (1E)-Pent-1-en-1-yl (C2) Amide, conjugated alkene Hypothesized enzyme modulation Potential for hydrophobic interactions due to alkyl chain
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) Pyrazolyl (C2) Amide, heterocyclic ring Synthetic intermediate 62% purity; mp 150–152°C; IR and NMR validated
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) Tetradecanoylamino (C2), carboxyphenyl (C1) Long acyl chain, carboxylic acid PCAF HAT inhibition (79% at 100 μM) Acyl chain critical for activity
2,4-Dichloro-N-(trichloroethyl)benzamide (4) Dichloro (C2, C4), trichloroethylamide Halogens, amide DHFR inhibition (ΔG = −9.0 kcal/mol) Superior binding to reference compounds
4-Bromine-2-oxybutyl benzamide (1i) Bromine (C4), oxybutyl (C2) Halogen, ether Tyrosine kinase inhibition (IC50 = 13.67 μM) Substituent position dictates activity

Structure-Activity Relationship (SAR) Trends

  • Substituent Position :
    • Ortho-substituted benzamides (e.g., 10b, 1i) often exhibit stronger enzyme interactions due to steric and electronic effects. For example, the amide carbonyl in 10b forms H-bonds with Arg63 (GK protein, distance 3.1 Å) .
    • Para-substituted halogens (e.g., 4-bromine in 1i) reduce potency compared to meta or ortho positions .
  • Functional Groups: Long acyl chains (e.g., tetradecanoylamino in compound 17) enhance PCAF HAT inhibition (79% activity) by promoting hydrophobic binding . Halogens (e.g., Cl in compound 4) improve DHFR binding affinity via van der Waals interactions .
  • Conformational Effects :
    • Conjugated alkenes, as in this compound, may enhance rigidity and stabilize interactions with target proteins, similar to the oxybutylimidazole moiety in tyrosine kinase inhibitors .

Research Findings and Implications

  • Enzyme Inhibition : Benzamides with ortho-substituted acyl or heterocyclic groups show promise as glucokinase activators (e.g., compound 10b ) and DHFR inhibitors (e.g., compound 4 ). The pentenyl group in the target compound may similarly modulate enzyme binding.
  • Kinase Modulation : Substituent position profoundly affects tyrosine kinase inhibition. For example, 4-bromine-2-oxybutyl derivatives (1i) are less active (IC50 = 13.67 μM) than 3-substituted analogs (IC50 = 0.037 μM) .
  • Therapeutic Potential: The target compound’s pentenyl group could be optimized for applications in cancer or metabolic disorders, leveraging trends observed in PCAF HAT and GK activators .

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